molecular formula C18H34N2O2 B2465584 tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-44-9

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate

Katalognummer B2465584
CAS-Nummer: 1286274-44-9
Molekulargewicht: 310.482
InChI-Schlüssel: ZTJRNAODRJKQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate” consists of a piperidine ring (a six-membered ring with one nitrogen atom), a cyclohexyl group, and a tert-butyl carbamate group . The presence of these functional groups can influence the compound’s reactivity and properties.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Intermediate for Nociceptin Antagonists

Tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate has been utilized in the asymmetric synthesis of pharmacologically relevant compounds. Specifically, it serves as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed, which includes key steps like diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations (Jona et al., 2009).

Synthesis of Biologically Active Compounds

This compound also plays a significant role in synthesizing other biologically active compounds. For instance, its derivatives have been used as intermediates in creating compounds like crizotinib, a notable cancer medication. The synthesis processes often involve steps like acylation, sulfonation, and substitution, confirmed by various spectroscopic techniques (Kong et al., 2016).

Role in Piperidine Compound Formation

It is also instrumental in forming various piperidine compounds, which are significant in medicinal chemistry. The reaction mechanisms often involve transformations that include modifications of the piperidine ring and other structural adjustments, contributing to the diversity of piperidine-based pharmaceuticals (Richter et al., 2009).

Synthesis of MAP Kinase Inhibitors

Another critical application is in the synthesis of MAP kinase inhibitors, which are essential in treating diseases like rheumatoid arthritis and psoriasis. This synthesis involves complex steps like Heck-lactamization and Grignard addition, demonstrating the versatility of this compound in synthesizing complex molecular structures (Chung et al., 2006).

Development of Drug Intermediates

Moreover, it is used in the development of important drug intermediates. Methods have been designed for synthesizing compounds like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from simpler precursors, emphasizing the compound's role in streamlined, cost-efficient drug production processes (Min, 2010).

Key Intermediate for Vandetanib

Additionally, derivatives of tert-butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate serve as key intermediates in synthesizing Vandetanib, an anticancer drug. The synthesis involves steps like acylation and substitution, highlighting its role in producing complex therapeutic agents (Wang et al., 2015).

Eigenschaften

IUPAC Name

tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h15-16H,4-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJRNAODRJKQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.